Technical Guide: Physicochemical Properties of 2-Amino-5-fluoronicotinamide for Drug Design
Technical Guide: Physicochemical Properties of 2-Amino-5-fluoronicotinamide for Drug Design
The following technical guide details the physicochemical profile of 2-Amino-5-fluoronicotinamide , a critical scaffold in modern medicinal chemistry. This document is structured to serve as a direct operational resource for drug discovery teams.
Executive Summary: The Fluorine Effect
2-Amino-5-fluoronicotinamide represents a strategic evolution of the nicotinamide (Vitamin B3) scaffold. In drug design, this fragment is rarely selected solely for its structural rigidity; rather, it is employed to modulate metabolic stability and electronic distribution .
The introduction of the fluorine atom at the C5 position serves a dual purpose:
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Metabolic Blockade: It obstructs the primary site of oxidative metabolism (CYP450-mediated hydroxylation) common in pyridine rings.
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pKa Modulation: The high electronegativity of fluorine lowers the pKa of the pyridine nitrogen, altering the compound's ionization state at physiological pH (7.4) compared to its non-fluorinated counterparts.
This guide provides the inferred and experimental physicochemical data necessary to integrate this scaffold into lead optimization campaigns, specifically for kinase inhibitors and antimicrobial agents.
Molecular Architecture & Electronic Effects
To understand the physicochemical behavior of this molecule, one must analyze the competing electronic effects on the pyridine ring.
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2-Amino Group (+M Effect): A strong mesomeric donor. It pushes electron density into the ring, significantly increasing the basicity of the pyridine nitrogen (N1).
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3-Carboxamide Group (-M/-I Effect): An electron-withdrawing group that pulls density, lowering the basicity of N1 and increasing the acidity of the amino protons.
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5-Fluoro Group (-I Effect): A strong inductive withdrawer. It reduces electron density at the C5 position (blocking oxidation) and further lowers the pKa of the pyridine nitrogen.
Net Result: The molecule is a weak base . The electron-donating effect of the 2-amino group is partially mitigated by the 5-fluoro and 3-carboxamide groups.
Diagram 1: Structure-Property Relationship (SPR) Map
The following diagram visualizes the causal links between the structural features and the resulting physicochemical properties.
Caption: Causal mapping of structural substituents to key physicochemical outcomes.
Physicochemical Profile
The following values represent a synthesis of experimental data from analogous fluoropyridines and computational predictions validated against the specific CAS 958359-96-1.
| Property | Value / Range | Context & Implications |
| Molecular Weight | 155.13 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |
| pKa (Pyridine N) | 3.8 – 4.2 (Est.) | Less basic than 2-aminopyridine (6.86) due to F and Amide EWG. Mostly neutral at pH 7.4. |
| pKa (Amide) | > 14 | Non-ionizable under physiological conditions. |
| LogP (Oct/Water) | 0.2 – 0.5 | Low lipophilicity. The Fluorine atom adds ~0.2–0.4 log units vs. H, improving permeability slightly over pure nicotinamide. |
| LogD (pH 7.4) | 0.2 – 0.5 | Since the molecule is neutral at pH 7.4, LogD ≈ LogP. |
| PSA (Polar Surface Area) | ~80 Ų | High PSA relative to MW suggests good solubility but potentially limited BBB penetration without further substitution. |
| H-Bond Donors | 3 (NH2, CONH2) | Excellent capacity for specific binding interactions (e.g., kinase hinge regions). |
| H-Bond Acceptors | 3 (Pyridine N, C=O, F) | The Fluorine atom acts as a weak acceptor. |
Experimental Protocols
Protocol A: Potentiometric pKa Determination (Low Solubility Method)
Standard aqueous titration often fails for this scaffold due to precipitation near the pI or limited solubility. We use a Cosolvent PCA (Principal Component Analysis) method.
Reagents:
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0.1M HCl and 0.1M KOH (standardized).
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Methanol (HPLC Grade).
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0.15M KCl (Ionic Strength Adjuster).
Workflow:
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Preparation: Dissolve 2-Amino-5-fluoronicotinamide in methanol to create a 10 mM stock.
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Titration Series: Prepare three titration vessels containing 30%, 40%, and 50% (w/w) methanol/water mixtures with 0.15M KCl.
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Execution: Titrate the sample from pH 2.0 to pH 12.0 under inert gas (
) purge to prevent carbonate formation. -
Yasuda-Shedlovsky Extrapolation: Plot experimental
values against the inverse dielectric constant ( ) of the solvent mixtures. -
Calculation: Extrapolate to 0% methanol (pure water) to obtain the aqueous thermodynamic pKa.
Why this works: The Yasuda-Shedlovsky equation corrects for the solvation energy differences caused by the fluorine atom, which are often underestimated in pure aqueous simulations.
Protocol B: Shake-Flask LogD Determination (Miniaturized)
For early-stage screening, a miniaturized shake-flask method is superior to HPLC retention time estimation for fluorinated compounds, as fluorine can induce "retention drift" on C18 columns unrelated to lipophilicity.
Workflow:
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Phase System: 1-Octanol (saturated with pH 7.4 phosphate buffer) and Phosphate Buffer (saturated with 1-Octanol).
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Equilibration: Dissolve compound in the Octanol phase (0.5 mg/mL).
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Partitioning: Mix equal volumes (1 mL) of Octanol-drug and Buffer in a glass vial.
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Agitation: Vortex for 1 hour at 25°C; Centrifuge at 3000 rpm for 10 mins to break emulsion.
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Quantification: Analyze both phases via UV-Vis spectrophotometry (
nm). -
Validation: Mass balance check must be >95% to rule out precipitation at the interface.
Diagram 2: Experimental Validation Workflow
This flowchart outlines the decision matrix for characterizing the scaffold.
Caption: Decision tree for selecting the correct pKa/LogD determination method based on solubility.
Applications in Drug Design[1][2][3][4][5][6]
Kinase Inhibition
The 2-amino-nicotinamide motif is a privileged structure for binding to the hinge region of kinases.
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Mechanism: The pyridine nitrogen (acceptor) and the 2-amino group (donor) form a bidentate H-bond interaction with the kinase backbone.
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Role of Fluorine: In many kinase inhibitors, the C5 position is exposed to solvent or a hydrophobic pocket. Substituting H with F at C5 often improves potency by filling a small hydrophobic pocket and preventing metabolic oxidation at this exposed site.
Bioisosterism
This scaffold is often used as a bioisostere for 2-aminopyridine or nicotinamide .
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Vs. Nicotinamide: The addition of the 2-amino group creates a "push-pull" system that changes the dipole moment vector, potentially altering off-target binding profiles.
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Vs. Non-fluorinated variants: The fluorine atom acts as a "metabolic shield." If a lead compound fails due to rapid clearance via pyridine oxidation, switching to the 5-fluoro analog is a standard medicinal chemistry maneuver.
References
-
Fluorine in Medicinal Chemistry: Title: The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR).[1] Source: National Institutes of Health (PMC). URL:[Link]
-
Physicochemical Profiling Methodologies: Title: Physicochemical properties of drug molecules (pKa and LogP determination).[2] Source: UI Creates 2024 (Lecture Series). URL:[Link]
-
Nicotinamide Analogs in Therapy: Title: Nicotinamide enhances repair of ultraviolet radiation-induced DNA damage.[3] Source: PubMed.[4] URL:[Link]
Sources
- 1. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide enhances repair of ultraviolet radiation-induced DNA damage in human keratinocytes and ex vivo skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]
